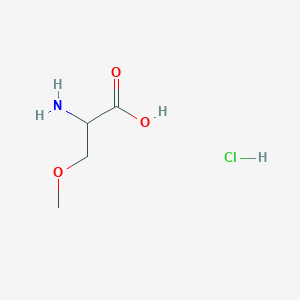

2-Amino-3-methoxypropanoic acid hydrochloride

Description

Contextual Significance within Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse group of amino acids that are not among the 20 standard protein-building blocks. nih.gov The study of NPAAs is a burgeoning field, offering researchers unique tools to probe and manipulate biological systems. nih.gov 2-Amino-3-methoxypropanoic acid, as a derivative of the proteinogenic amino acid serine, provides a valuable scaffold for chemical modifications and the development of novel bioactive molecules. medchemexpress.com Its structural similarity to natural amino acids allows it to interact with biological targets, while its unique methoxy (B1213986) group offers altered steric and electronic properties that can be exploited in research.

The incorporation of NPAAs like 2-Amino-3-methoxypropanoic acid into peptides can confer desirable properties such as increased metabolic stability, enhanced receptor affinity, and specific conformational constraints. nih.gov These attributes make it a compound of interest in medicinal chemistry and drug discovery.

Stereochemical Considerations and Enantiomeric Forms in Research

A pivotal aspect of 2-Amino-3-methoxypropanoic acid hydrochloride in a research context is its chirality. The molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-3-methoxypropanoic acid hydrochloride and (S)-2-Amino-3-methoxypropanoic acid hydrochloride. This stereoisomerism is of paramount importance as the spatial arrangement of atoms can drastically influence a molecule's biological activity.

Importance of (R) and (S) Enantiomers for Specific Research Applications

The distinct three-dimensional structures of the (R) and (S) enantiomers mean they can interact differently with chiral biological molecules such as enzymes and receptors. This enantioselectivity is a fundamental principle in pharmacology and biochemistry. In research, the availability of both pure enantiomers is crucial for dissecting the specific roles of each stereoisomer in a biological process.

For instance, one enantiomer might exhibit a desired therapeutic effect, while the other could be inactive or even produce unwanted side effects. Therefore, the synthesis and study of enantiomerically pure forms of 2-Amino-3-methoxypropanoic acid are essential for developing targeted research tools and potential therapeutic agents. The ability to synthesize optically pure, conformationally constrained amino acids is a significant area of research in itself. nih.gov

Differential Biological Activities of Enantiomers

The (R)-enantiomer of 2-Amino-3-methoxypropanoic acid is also known as O-Methyl-D-serine. nih.gov This is significant because D-serine is a well-established endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. nih.govnih.gov The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory. nih.govnih.gov Consequently, O-Methyl-D-serine is a valuable research tool for investigating NMDA receptor function. nih.govnih.gov By studying the effects of this compound, researchers can gain insights into the physiological and pathological roles of NMDA receptor signaling.

Conversely, the (S)-enantiomer, or O-Methyl-L-serine, is a derivative of the naturally occurring L-serine. L-serine is a precursor to a multitude of essential biomolecules and is involved in various metabolic pathways, including one-carbon metabolism which is crucial for the synthesis of nucleotides and the methylation of DNA and proteins. nih.govnih.govnih.gov O-Methyl-L-serine can be used as a metabolic probe to study these intricate cellular processes. frontiersin.orgmdpi.com By tracing the metabolic fate of this labeled amino acid, scientists can unravel the complexities of serine metabolism and its connections to other key cellular functions.

Overview of Key Academic Research Trajectories for the Compound

The academic research involving this compound and its enantiomers is multifaceted. Key research trajectories include:

Neuroscience: A primary focus of research has been the investigation of the (R)-enantiomer (O-Methyl-D-serine) as a modulator of NMDA receptor activity. nih.govnih.gov Studies in this area aim to understand the role of D-serine in neurological disorders and to explore the therapeutic potential of compounds that target the NMDA receptor.

Metabolic Studies: The (S)-enantiomer (O-Methyl-L-serine) serves as a valuable tool in metabolic research, particularly for elucidating the pathways of serine and one-carbon metabolism. nih.govnih.govnih.gov This research has implications for understanding diseases with metabolic dysregulation, such as cancer. nih.gov

Medicinal Chemistry and Peptide Synthesis: The unique structural features of 2-Amino-3-methoxypropanoic acid make it an attractive building block for the synthesis of novel peptides and other bioactive molecules. nih.gov Researchers are exploring its use in creating conformationally constrained peptides with enhanced stability and biological activity.

Below is a data table summarizing the key properties of the enantiomers of this compound.

| Property | (R)-2-Amino-3-methoxypropanoic acid hydrochloride | (S)-2-Amino-3-methoxypropanoic acid hydrochloride |

| Synonym | O-Methyl-D-serine hydrochloride | O-Methyl-L-serine hydrochloride |

| Molecular Formula | C4H10ClNO3 | C4H10ClNO3 |

| Molecular Weight | 155.58 g/mol nih.gov | 155.58 g/mol |

| Primary Research Area | Neuroscience (NMDA receptor modulation) nih.govnih.gov | Metabolic Studies (Serine and one-carbon metabolism) nih.govnih.govnih.gov |

| Potential Application | Tool for studying synaptic plasticity and neurological disorders | Probe for investigating metabolic pathways |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133496-72-5 | |

| Record name | 2-amino-3-methoxypropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Methoxypropanoic Acid Hydrochloride and Its Stereoisomers

Chiral Precursor-Based Synthetic Routes

The utilization of readily available chiral molecules as starting materials, a strategy known as the chiral pool approach, is a common and effective method for the synthesis of enantiomerically pure compounds. L-serine, a naturally occurring amino acid, serves as a prominent chiral precursor for the synthesis of 2-Amino-3-methoxypropanoic acid hydrochloride.

Derivation from Chiral Amino Acid Precursors (e.g., L-Serine)

The synthetic pathway originating from L-serine typically involves a sequence of protection, methylation, and deprotection steps. The inherent chirality of L-serine is carried through the synthetic sequence, ultimately yielding the desired stereoisomer of 2-Amino-3-methoxypropanoic acid.

A common initial step is the protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions during the subsequent O-methylation step. This is followed by the methylation of the hydroxyl group on the side chain, which is a key transformation in converting serine to its 3-methoxy derivative. Finally, the protecting groups are removed, and the resulting amino acid is converted to its hydrochloride salt.

Amino Group Protection Strategies and Their Influence on Synthesis

The Boc group is widely used due to its stability under a range of conditions and its facile removal with mild acids. The synthesis of N-Boc-L-serine is a well-established procedure.

The Cbz group is another common protecting group, typically introduced using benzyl (B1604629) chloroformate. It is stable to mildly acidic and basic conditions and is often removed by catalytic hydrogenation.

The selection of the protecting group can impact the subsequent O-methylation step. For instance, the conditions required for the removal of a particular protecting group must be compatible with the newly formed methoxy (B1213986) ether linkage.

Table 1: Common Amino-Protecting Groups in the Synthesis of 2-Amino-3-methoxypropanoic Acid

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Mild acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

O-Methylation Procedures and Optimization

The O-methylation of the hydroxyl group of a protected serine derivative is a pivotal step. This transformation is typically achieved using a methylating agent in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate (B86663).

A general procedure involves the treatment of an N-protected serine ester, such as N-Boc-L-serine methyl ester, with a base like sodium hydride to generate the alkoxide, which then reacts with methyl iodide to form the methyl ether. The optimization of this step involves careful selection of the base, solvent, and reaction temperature to maximize the yield and minimize side reactions. For instance, the use of a non-nucleophilic base can help to avoid competing reactions.

Enantioselective Synthesis and Chiral Resolution Techniques

While chiral precursor-based routes are effective, methods for the separation of racemic mixtures are also essential, particularly when a racemic synthesis is more practical or when both enantiomers are desired.

Diastereomeric Salt Formation and Recrystallization for Enantiopurity

A classical and widely used method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. This technique involves reacting the racemic amino acid with a chiral resolving agent, which is a single enantiomer of another chiral compound, typically a chiral acid or base.

In the case of racemic 2-Amino-3-methoxypropanoic acid (O-methyl-DL-serine), a chiral acid such as D-tartaric acid can be used as a resolving agent. The reaction of the racemic amino acid with D-tartaric acid results in the formation of two diastereomeric salts: (R)-2-Amino-3-methoxypropanoic acid D-tartrate and (S)-2-Amino-3-methoxypropanoic acid D-tartrate.

These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor. After separation, the pure enantiomer of the amino acid can be recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid, followed by isolation of the free amino acid. The final step involves the conversion of the enantiomerically pure amino acid to its hydrochloride salt.

A patented method describes the resolution of O-methyl-DL-serine by forming a double salt with D-tartaric acid and salicylaldehyde (B1680747) in acetic acid. The subsequent treatment of the separated diastereomeric salt with ammonium (B1175870) hydroxide (B78521) yields O-methyl-D-serine.

Table 2: Example of Diastereomeric Salt Resolution of O-methyl-DL-serine

| Racemic Mixture | Resolving Agent | Diastereomeric Salts Formed | Separation Method |

|---|---|---|---|

| O-methyl-DL-serine | D-Tartaric Acid | (R)-O-methyl-serine D-tartrate & (S)-O-methyl-serine D-tartrate | Fractional Crystallization |

Kinetic Resolution Approaches

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymes are often used as chiral catalysts in kinetic resolutions due to their high stereoselectivity.

For the resolution of 2-Amino-3-methoxypropanoic acid, a kinetic resolution approach could involve the enantioselective hydrolysis of a racemic N-acyl derivative. For example, racemic N-acetyl-2-amino-3-methoxypropanoic acid can be subjected to enzymatic hydrolysis using an aminoacylase (B1246476).

Aminoacylases are enzymes that selectively hydrolyze the N-acyl group of L-amino acids, leaving the N-acyl-D-amino acid unreacted. This allows for the separation of the resulting free L-amino acid from the unreacted N-acyl-D-amino acid. A study has demonstrated the resolution of N-Acetyl-D,L-3-methoxy-alanine (a synonym for N-acetyl-2-amino-3-methoxypropanoic acid) using immobilized cells with aminoacylase activity. researchgate.net The optimal conditions for this enzymatic reaction were found to be a temperature of 50°C and a pH of 7.0. researchgate.net

Following the enzymatic hydrolysis, the L-2-Amino-3-methoxypropanoic acid can be separated from the unreacted N-acetyl-D-2-amino-3-methoxypropanoic acid. The D-enantiomer can then be obtained by subsequent chemical hydrolysis of the N-acetyl group.

Chemoenzymatic Methods for Stereoselective Production

The synthesis of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry, where a specific stereoisomer often dictates therapeutic efficacy. Chemoenzymatic methods, which integrate chemical synthesis with biocatalytic steps, offer an elegant and highly efficient approach to producing optically active 2-Amino-3-methoxypropanoic acid (also known as O-methyl-serine).

A notable chemoenzymatic strategy has been developed for the production of both O-methyl-D-serine and O-methyl-L-serine, key intermediates for various bioactive molecules. researchgate.netresearchgate.net This method begins with a chemical synthesis sequence starting from the inexpensive feedstock, acrylamide. The process involves bromination, etherification to introduce the methoxy group, and subsequent ammonolysis. This chemical pathway yields a racemic mixture of O-methyl-serine amide.

The crucial stereoselective step is the enzymatic resolution of this racemic amide. This is achieved through a dynamic kinetic resolution (DKR) process employing a dual-enzyme system. The system consists of an α-amino-ε-caprolactam racemase, which continuously interconverts the enantiomers of the starting amide, and a stereospecific D-amino-acid amidase or a peptidase B for the L-enantiomer. researchgate.netresearchgate.net The amidase selectively hydrolyzes only one enantiomer (e.g., the D-amide) to the corresponding carboxylic acid (O-methyl-D-serine), leaving the unreacted L-amide behind. As the D-amide is consumed, the racemase converts the remaining L-amide into the D-form, allowing for a theoretical yield of 100% for the desired isomer.

This process has been shown to be highly effective, producing the desired enantiopure O-methyl-serine with high yields and excellent enantiomeric excess.

| Parameter | O-methyl-D-serine Production | O-methyl-L-serine Production |

| Starting Material | Racemic O-methyl-serine amide | Racemic O-methyl-serine amide |

| Enzyme 1 | α-amino-ε-caprolactam racemase | α-amino-ε-caprolactam racemase |

| Enzyme 2 (Selective) | D-stereospecific amino-acid amidase | Peptidase B |

| Enantiomeric Excess (ee) | >99.8% | >99.9% |

| Yield | >98.5% | >99.7% |

| Overall Yield (from acrylamide) | 81.3% | 82.4% |

| This table summarizes the reported outcomes of a dual-enzyme dynamic kinetic resolution for producing stereoisomers of O-methyl-serine. researchgate.netresearchgate.net |

This chemoenzymatic approach highlights the power of biocatalysis in achieving high stereoselectivity under mild reaction conditions, which is often challenging to accomplish through purely chemical means.

Considerations for Scalable Synthesis in Research and Development

Transitioning a synthetic route from a laboratory setting to a larger scale for research and development or commercial production requires careful consideration of process efficiency, sustainability, and robustness.

Process optimization is critical for making the synthesis of this compound economically viable and scalable. This involves a systematic investigation of reaction parameters to maximize yield, minimize reaction times, and reduce the formation of impurities. For a typical multi-step chemical synthesis, such as the one starting from acrylic acid methyl ester, several parameters can be optimized. google.com

Key optimization parameters include:

Temperature: Each reaction step will have an optimal temperature range to ensure a sufficient reaction rate while minimizing side reactions or product degradation. For instance, bromination may be conducted at 45-60°C, while subsequent alcoholysis is performed at low temperatures (-20 to -10°C). google.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the minimum time required for completion, avoiding unnecessary energy consumption and potential side reactions.

Stoichiometry of Reagents: The molar ratios of reactants are fine-tuned to ensure complete conversion of the limiting reagent without using an excessive surplus of others, which would complicate purification and increase costs. google.com

Solvent and Catalyst Choice: The selection of appropriate solvents and catalysts can significantly impact reaction rates, yields, and the ease of product isolation.

Methodologies like Design of Experiments (DoE) can be employed to systematically and efficiently screen multiple variables (e.g., temperature, pH, catalyst loading, substrate concentration) and their interactions, leading to a robust and optimized process. nih.gov

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. acs.org

The twelve principles of green chemistry provide a framework for this optimization:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. The chemoenzymatic route is a prime example, as it reduces the need for protecting groups and chiral auxiliaries that would end up as waste. acs.orgnovonesis.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, the choice of methylating agent is crucial. Traditional reagents like dimethyl sulfate are effective but have poor atom economy and high toxicity. Newer strategies focus on more atom-economical reagents.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Enzymes, as seen in the chemoenzymatic approach, are highly efficient and specific catalysts that operate under mild conditions. novonesis.comedu.krd

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents reduces environmental impact and improves operational safety. advancedchemtech.com

Avoiding Chemical Derivatives: The high selectivity of enzymes can often eliminate the need for protecting and deprotecting functional groups, which simplifies the synthetic process, reduces reagent use, and prevents waste generation. novonesis.com

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including amino acid derivatives. acs.org Instead of large-scale batch reactors, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. This technology offers significant advantages for scalability and process control.

Key Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly reactive or unstable intermediates and exothermic reactions. researchgate.net The excellent heat transfer capabilities of these systems prevent the formation of hot spots.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors leads to superior mass and heat transfer, resulting in faster reaction times, higher conversions, and often cleaner reaction profiles with fewer byproducts. acs.org

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch process. novonesis.com

Process Control: Parameters such as temperature, pressure, flow rate, and reaction time can be precisely controlled, leading to greater consistency and reproducibility of the product quality. acs.org

Chemical Derivatization and Structural Modifications of 2 Amino 3 Methoxypropanoic Acid Hydrochloride

Fundamental Chemical Reactivity and Functional Group Transformations

The strategic manipulation of the functional groups of 2-Amino-3-methoxypropanoic acid hydrochloride allows for a range of chemical transformations. These reactions are foundational for incorporating this amino acid scaffold into larger, more complex molecular architectures.

Oxidation Reactions Involving the Methoxy (B1213986) Moiety

Direct oxidation of the methoxy group in 2-Amino-3-methoxypropanoic acid is not a commonly reported transformation. Ether linkages, such as the one present in the methoxy moiety, are generally stable to many oxidizing agents. However, under forcing conditions or with specific reagents, cleavage of the methyl-oxygen bond can occur, which is an oxidative process for the methyl group. This typically proceeds via pathways that are more accurately described as nucleophilic substitution or ether cleavage rather than a direct oxidation of the methoxy group to a higher oxidation state. In the broader context of amino acid metabolism, enzymes can catalyze the oxidative demethylation of similar substrates, often involving complex biochemical pathways. frontiersin.org

Reduction Reactions of the Amino Group

The term "reduction of the amino group" is chemically imprecise, as the primary amine is already in a reduced state. More relevant is the reduction of the carboxylic acid function to a primary alcohol, which yields the corresponding amino alcohol, 2-amino-3-methoxypropan-1-ol. This transformation is a valuable method for producing chiral building blocks. researchgate.net

Commonly, strong reducing agents like lithium aluminum hydride (LiAlH4) are used for this purpose. stackexchange.com However, alternative and often milder methods have been developed to avoid the hazards associated with LiAlH4. One such method involves the use of sodium borohydride (B1222165) in combination with iodine (NaBH4/I2). stackexchange.com Another convenient, one-pot synthesis utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, followed by reduction with sodium borohydride. researchgate.net These methods are advantageous as they often proceed with the retention of stereochemical integrity at the alpha-carbon. researchgate.net

Table 1: Reagents for the Reduction of the Carboxyl Group in Amino Acids

| Reducing Agent/System | Key Characteristics | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Powerful, but highly flammable and expensive. | stackexchange.com |

| Sodium Borohydride/Iodine (NaBH4/I2) | A safer and more selective alternative to LiAlH4. | stackexchange.com |

| 1,1'-Carbonyldiimidazole (CDI) / Sodium Borohydride | Allows for a convenient one-pot synthesis of amino alcohols. | researchgate.net |

Nucleophilic Substitution Reactions at the Methoxy Position

The methoxy group of 2-Amino-3-methoxypropanoic acid can undergo nucleophilic substitution, typically involving the cleavage of the methyl-oxygen bond. This reaction, often referred to as demethylation, converts the methoxy ether back into a hydroxyl group, yielding serine. This transformation is important for unmasking a reactive hydroxyl group for further derivatization. Strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3) are effective reagents for this type of ether cleavage. The choice of reagent and reaction conditions is critical to avoid unwanted side reactions with the other functional groups present in the molecule.

Design and Synthesis of Advanced Amino Acid Analogues

The modification of this compound is a key strategy for creating advanced amino acid analogues with tailored properties for various research applications, including peptide synthesis and the development of peptidomimetics.

Exploration of N-Substituted and O-Substituted Derivatives

N-substitution of the primary amino group is a common and crucial modification. nih.govmdpi.com A primary method for this is N-acylation, where the amino group reacts with acylating agents like acetic anhydride (B1165640) to form an N-acetyl derivative. nih.gov This reaction is often rapid and can be performed in aqueous solutions. nih.gov Such derivatization is fundamental in peptide synthesis, where protecting groups are temporarily attached to the N-terminus to control the sequence of amino acid coupling. biosynth.comlibretexts.org

O-substituted derivatives are typically accessed indirectly. First, the methoxy group is cleaved to reveal the hydroxyl group, as described in section 3.1.3. This newly formed hydroxyl group can then be subjected to various substitution reactions, such as alkylation or esterification, to introduce a wide range of functional groups. This two-step process significantly expands the diversity of serine-based analogues that can be synthesized.

Strategic Incorporation of Hydrophobic and Protecting Groups for Research Utility

For applications in solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is essential to prevent unwanted side reactions. biosynth.com The amino group of 2-Amino-3-methoxypropanoic acid can be protected with several common hydrophobic groups.

The tert-Butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable under basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). libretexts.orgcreative-peptides.com The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group, which is attached using Fmoc-Cl. libretexts.org It is stable to acidic conditions but is readily cleaved by bases, such as piperidine, making it orthogonal to the Boc group. creative-peptides.comiris-biotech.de The Triphenylmethyl (Trt) group, known for its significant steric bulk, is also used, particularly for side-chain protection, and is removed under mild acidic conditions. creative-peptides.comgoogle.com

The native methoxy group can itself be considered a simple, permanent protecting group for the side-chain hydroxyl of serine. For applications where the side chain must be deprotected, other protecting groups like the acid-labile tert-butyl (tBu) ether are often used on serine itself. creative-peptides.comiris-biotech.de The choice between using O-methylserine or a temporarily protected serine depends on whether the side-chain functionality is desired in the final product.

Table 2: Common N-Terminal Protecting Groups for Amino Acids

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | libretexts.orgcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine) | libretexts.orgcreative-peptides.com |

| Triphenylmethyl | Trt | Trityl chloride | Mild acid (e.g., TFA, HBr/AcOH) | creative-peptides.com |

Role as a Versatile Building Block in Complex Organic Synthesis

This compound, a derivative of the amino acid serine, serves as a valuable chiral building block in the intricate field of organic synthesis. Its utility stems from the presence of multiple functional groups—an amine, a carboxylic acid, and a methoxy ether—all centered around a stereogenic carbon. This arrangement allows for a wide array of chemical modifications and its incorporation into larger, more complex molecules. As a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources, this amino acid derivative offers a strategic advantage in the synthesis of target molecules with specific stereochemistry, thereby bypassing the need for asymmetric synthesis or chiral resolution.

The versatility of this compound as a synthetic precursor is exemplified by its crucial role in the production of various pharmaceuticals. The functional groups of this molecule provide convenient handles for elongation and modification. The amino group can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or reduced to an alcohol. These transformations are fundamental steps in peptide synthesis and the construction of diverse molecular scaffolds.

A significant industrial application of O-methyl-D-serine, the free base of this compound, is as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. google.com Lacosamide is used for the treatment of epilepsy and neuropathic pain. google.com The synthesis of Lacosamide highlights the importance of O-methyl-D-serine as a chiral precursor that imparts the necessary stereochemistry to the final active pharmaceutical ingredient.

The general synthetic strategy often involves the protection of the amino and/or carboxyl groups to prevent unwanted side reactions while other parts of the molecule are being modified. Common protecting groups for the amino function include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are staples in solid-phase peptide synthesis. The strategic application and subsequent removal of these protecting groups allow for the stepwise construction of complex peptide chains and other organic molecules.

Furthermore, research has demonstrated the use of similar serine derivatives in the synthesis of other valuable chemical entities. For instance, α-methylserine hydrochloride has been employed as a starting material for the synthesis of homochiral (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. researchgate.net These compounds are themselves versatile building blocks for the synthesis of quaternary α-amino acids, which are of significant interest in the development of peptides and peptidomimetics with unique conformational properties. researchgate.net

The following table summarizes the key transformations and applications of 2-amino-3-methoxypropanoic acid and its close derivatives in organic synthesis:

| Starting Material | Reagents/Conditions | Product | Application/Significance |

| O-methyl-DL-serine | D-tartaric acid, salicylaldehyde (B1680747), acetic acid | O-methyl-D-serine | Chiral resolution for obtaining the desired enantiomer. google.com |

| O-methyl-D-serine | Multi-step synthesis | Lacosamide | Key intermediate in the synthesis of an anticonvulsant drug. google.com |

| α-methylserine hydrochloride | FmocCl | N-Fmoc-α-methylserine | Protection of the amino group for further synthetic steps. researchgate.net |

| N-Fmoc-α-methylserine | Pentafluorophenyl trifluoroacetate (B77799) (Pfp-TFA) | N-Fmoc-MeSer-OPfp | Activation of the carboxyl group for amide bond formation. researchgate.net |

| Protected α-methylserine derivatives | Further synthetic transformations | (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals | Versatile chiral building blocks for quaternary amino acids. researchgate.net |

Biological and Biochemical Investigations of 2 Amino 3 Methoxypropanoic Acid Hydrochloride

Mechanistic Studies of Biological Interactions

The biological activity of amino acids and their derivatives is often dictated by their interactions with enzymes. For D-serine, two key enzymes govern its metabolism: serine racemase and D-amino acid oxidase (DAAO). Serine racemase is responsible for the synthesis of D-serine from its enantiomer, L-serine. pnas.orgnih.govpnas.org D-amino acid oxidase, on the other hand, degrades D-serine. nih.govpnas.org

Given its structure as an O-methylated derivative of D-serine, 2-Amino-3-methoxypropanoic acid hydrochloride would be a compound of interest for studies investigating its potential as a substrate or modulator of these enzymes. Researchers would likely investigate whether the addition of a methyl group to the hydroxyl side chain of D-serine affects its recognition and processing by serine racemase or DAAO. Such studies would be crucial in understanding if this compound could alter the endogenous levels of D-serine, thereby indirectly affecting D-serine's biological functions.

Table 1: Key Enzymes in D-serine Metabolism and Potential Interactions with 2-Amino-3-methoxypropanoic Acid

| Enzyme | Physiological Role | Potential Interaction with 2-Amino-3-methoxypropanoic Acid |

| Serine Racemase | Synthesizes D-serine from L-serine. pnas.orgnih.govpnas.org | Could act as an inhibitor or a substrate, potentially altering the synthesis of endogenous D-serine. |

| D-amino Acid Oxidase (DAAO) | Degrades D-serine. nih.govpnas.org | May be a substrate for DAAO, or it could inhibit the degradation of D-serine, leading to its accumulation. |

Serine is a crucial amino acid that serves as a central node in cellular metabolism. It is a precursor for the synthesis of proteins, lipids, and nucleotides. spandidos-publications.com The serine synthesis pathway is interconnected with glycolysis and provides one-carbon units for the folate and methionine cycles. nih.govrupress.org These cycles are fundamental for a variety of cellular processes, including DNA and RNA methylation, which are critical for gene expression regulation. nih.gov

Investigations into the effects of this compound on cellular and metabolic pathways would likely focus on its potential to interfere with or participate in these serine-dependent pathways. For instance, studies could explore whether the compound can be utilized by cells and enter the one-carbon metabolism pathway. Any significant influence on these pathways could have widespread effects on cell growth, proliferation, and function.

Mitochondria are essential organelles for cellular energy production and are also involved in various metabolic processes. Serine metabolism is closely linked to mitochondrial function. The mitochondrial enzyme SHMT2 plays a key role in the one-carbon metabolism that occurs within the mitochondria. acs.orgnih.gov This pathway is important for the synthesis of various molecules, including those required for mitochondrial protein synthesis. nih.gov

While there is no direct evidence to suggest that this compound acts as a mitochondrial enzyme inhibitor, its structural relationship to serine makes it a candidate for such investigations. Researchers might explore its effects on mitochondrial enzymes involved in serine metabolism and, by extension, on mitochondrial protein synthesis. Such studies could reveal novel mechanisms by which cellular metabolism and mitochondrial function are regulated.

Research Applications in Neurobiological Models (excluding human studies)

The most well-established role of D-serine in the central nervous system is as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net The NMDA receptor is a type of glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory. nih.gov For the NMDA receptor to be activated, both glutamate and a co-agonist, such as D-serine or glycine, must bind to it. frontiersin.org

Given that 2-Amino-3-methoxypropanoic acid is a derivative of D-serine, it is a prime candidate for studies on the modulation of the NMDA receptor pathway. Research in non-human neurobiological models would aim to determine if this compound can also act as a co-agonist at the NMDA receptor, or if it acts as an antagonist, blocking the effects of endogenous D-serine. wikipedia.org The methylation of the hydroxyl group could significantly alter its binding affinity and efficacy at the receptor, potentially leading to the development of novel therapeutic agents for neurological and psychiatric disorders.

Dysregulation of the D-serine/NMDA receptor pathway has been implicated in several neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.org In Alzheimer's disease, for example, there is evidence of altered D-serine levels, which may contribute to the excitotoxicity and neuronal cell death observed in the disease. frontiersin.orgnih.gov In animal models of ALS, elevated levels of D-serine have been associated with motor neuron degeneration. uniprot.org

Therefore, compounds related to D-serine, such as this compound, are valuable tools for investigating the mechanisms of neurodegenerative diseases in non-human models. Studies using such compounds could help to elucidate the precise role of the D-serine pathway in disease progression and could be used to test the therapeutic potential of modulating this pathway. nukleertipseminerleri.org For instance, if this compound is found to be an NMDA receptor antagonist, it could be investigated for its neuroprotective effects in animal models of excitotoxicity-mediated neurodegeneration.

Table 2: Potential Neurobiological Research Applications of this compound

| Research Area | Focus of Investigation | Potential Outcome |

| Neurotransmitter System Modulation | Interaction with the NMDA receptor co-agonist site. | Identification of a novel NMDA receptor modulator (agonist or antagonist). |

| Neurodegenerative Disease Models | Effects on neuronal survival and function in models of Alzheimer's or ALS. | Elucidation of the role of the D-serine pathway in neurodegeneration and assessment of therapeutic potential. |

Excitotoxicity Studies in Cellular and Non-Human Models

Protein Incorporation and Genetic Code Expansion (GCE) Studies

There is no evidence in the scientific literature of this compound being used as a noncanonical amino acid for incorporation into proteins via genetic code expansion. This technique allows for the site-specific integration of amino acids with novel functionalities into proteins, but the specified compound has not been utilized in this context.

Site-Specific Integration of Noncanonical Amino Acids into Proteins

No studies have reported the successful site-specific integration of this compound into any protein.

Utility in Structural and Functional Studies of Membrane Proteins

Consequently, without evidence of its incorporation into proteins, there are no studies that have utilized this compound for the structural or functional analysis of membrane proteins.

Applications in Advanced Spectroscopic Techniques for Protein Characterization (e.g., NMR, EPR, FT-IR, X-ray scattering)

There are no published reports of this compound being used as a probe in advanced spectroscopic techniques for protein characterization.

Mimicry of Post-Translational Modifications via Noncanonical Amino Acid Incorporation

The potential for this compound to mimic post-translational modifications has not been explored in any published research.

Applications of 2 Amino 3 Methoxypropanoic Acid Hydrochloride in Chemical Biology and Material Science Research

Utilization in Peptide Synthesis and Peptidomimetic Development

In the field of chemical biology, non-natural amino acids like 2-amino-3-methoxypropanoic acid are crucial building blocks for creating novel peptides and peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov

The incorporation of 2-amino-3-methoxypropanoic acid into a peptide sequence introduces a side chain with a stable methoxy (B1213986) group. chemimpex.com Unlike the hydroxyl group of serine, this methoxy group is not reactive and cannot be post-translationally modified (e.g., through phosphorylation), which provides a means to study the importance of such modification sites. Furthermore, its unique structure can influence the peptide's conformation and binding affinity to its target. chemimpex.com

This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its protected form, Fmoc-O-methyl-L-serine, is used as a building block. chemimpex.compeptide.com The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus, allowing for the sequential addition of amino acids to build a specific peptide chain. peptide.com The stability and distinct solubility profile conferred by the O-methyl group make it a useful component in the synthesis of complex therapeutic peptides, including those designed to target cancer or neurological disorders. chemimpex.com Researchers utilize it to create diverse peptide libraries for drug discovery, helping to optimize the potency and metabolic stability of potential new drug candidates. nih.govchemimpex.com

Role as a Key Intermediate in Pharmaceutical Synthesis Research

Beyond direct incorporation into peptides, 2-amino-3-methoxypropanoic acid hydrochloride serves as a versatile intermediate in the synthesis of a variety of other molecules with potential therapeutic applications.

As a chiral building block, this amino acid derivative is valuable for constructing complex organic molecules with specific stereochemistry, which is often critical for biological activity. The primary amine and carboxylic acid groups provide reactive handles for a wide range of chemical transformations. Research has shown that O-Methyl-DL-serine, a related form, can affect the growth of E. coli, indicating its interaction with biological pathways. sigmaaldrich.com Its structure can be found in more complex molecules designed to act as enzyme inhibitors or receptor antagonists, where the methoxy group can form key interactions within a protein's binding pocket.

The global health threat of drug-resistant tuberculosis has spurred research into novel therapeutic agents. One promising strategy involves the synthesis of new molecules that target essential pathways in Mycobacterium tuberculosis. nih.gov Research in this area has explored various scaffolds, including those derived from amino acids. nih.gov For instance, studies on N-substituted amino acid hydrazides have shown that modifications to the amino acid structure can significantly impact antibacterial activity and selectivity against different strains of M. tuberculosis. mdpi.com

While direct synthesis of anti-tubercular drugs from this compound is not widely documented, the broader field of amino acid-derived inhibitors is highly active. mdpi.com The principle involves using the amino acid framework to present other chemical groups in a specific spatial arrangement to inhibit critical mycobacterial enzymes, such as those involved in cell wall synthesis. nih.govmdpi.com The development of novel 2-aminothiazoles and amino acid hydrazides as potent anti-tubercular agents highlights the utility of amino acid derivatives as foundational structures in this area of medicinal chemistry. mdpi.comresearchgate.net

Contributions to Advanced Materials Research

The applications of this compound extend beyond the life sciences into the realm of material science, particularly in nanotechnology and renewable energy.

Amino acids and their derivatives are increasingly used as capping agents or structure-directing agents in the solution-based synthesis of metal oxide nanocrystals. nih.gov These organic molecules can coordinate with metal ions in a precursor solution, influencing the nucleation and growth of the nanocrystals. This control allows researchers to precisely manage the size, shape, and surface properties of the resulting nanoparticles. rsc.org

Research has demonstrated that amino acid hydrochlorides can be particularly effective in this role. For example, the use of an amino acid ester hydrochloride in the synthesis of tin oxide (SnO₂) nanocrystals facilitated the growth of highly uniform, 3 nm particles with a narrow size distribution. mdpi.com The amino acid acts as a ligand that stabilizes the tin precursor, enabling controlled hydrolysis and condensation to form the SnO₂ nanoparticles. mdpi.com This method provides a straightforward, catalyst-free approach to producing high-quality nanocrystals for various applications. mdpi.comchalcogen.ro

One of the most promising applications for the precisely synthesized SnO₂ nanocrystals is in the fabrication of perovskite solar cells (PSCs). mdpi.com In PSCs, an electron transport layer (ETL) is a critical component that extracts electrons from the light-absorbing perovskite material and transports them to the electrode. nih.gov SnO₂ is a favored material for ETLs due to its high electron mobility and stability. mdpi.comexlibrisgroup.com

| Application Area | Specific Role of Amino Acid Derivative | Observed Outcome / Potential Benefit |

| Peptide Synthesis | Incorporation of Fmoc-O-methyl-L-serine into peptide chains. chemimpex.com | Creates peptides with enhanced stability and solubility; allows for study of post-translational modification sites. nih.govchemimpex.com |

| Pharmaceutical Synthesis | Serves as a chiral building block for complex molecules. | Enables synthesis of novel bioactive compounds with specific stereochemistry. |

| Anti-Tubercular Research | Provides a scaffold for developing novel inhibitors. mdpi.com | Potential to create new drugs targeting drug-resistant Mycobacterium tuberculosis. nih.govmdpi.com |

| Nanomaterial Synthesis | Acts as a structure-directing and capping agent for SnO₂ nanocrystals. mdpi.com | Allows for precise control over nanoparticle size (e.g., ~3 nm) and distribution. mdpi.com |

| Perovskite Solar Cells | Used to prepare high-quality SnO₂ for the electron transport layer (ETL). mdpi.com | Improves the ETL/perovskite interface, enhances electron extraction, and increases solar cell efficiency and stability. nih.govrsc.org |

Advanced Analytical and Characterization Methodologies for 2 Amino 3 Methoxypropanoic Acid Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental in verifying the molecular structure of 2-Amino-3-methoxypropanoic acid hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for this purpose, providing detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the chemical environment of each hydrogen and carbon atom within the molecule. While specific experimental spectra for this compound are not widely published in publicly accessible literature, typical chemical shifts can be predicted based on the structure. The hydrochloride salt form and the presence of the amine and carboxylic acid groups will influence the electronic environment and thus the resonance frequencies of the nearby nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the methoxy group, the alpha-proton, and the exchangeable protons of the amine and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals corresponding to the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid. The positions of these signals provide conclusive evidence for the carbon skeleton of the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -OCH₃ | ~3.4 | ~59 |

| -CH₂- | ~3.8 | ~72 |

| α-CH | ~4.1 | ~55 |

| -COOH | Variable (broad) | ~171 |

| -NH₃⁺ | Variable (broad) | N/A |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the protonated form of the free amino acid. Fragmentation analysis can further confirm the structure by identifying characteristic losses, such as the loss of the methoxy group or the carboxylic acid group.

Interactive Data Table: Predicted Mass Spectrometry Data for 2-Amino-3-methoxypropanoic Acid

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 120.0655 | Molecular ion of the free amino acid |

| [M+Na]⁺ | 142.0474 | Sodium adduct of the free amino acid |

| [M-H₂O+H]⁺ | 102.0549 | Loss of water from the molecular ion |

| [M-COOH+H]⁺ | 74.0600 | Loss of the carboxyl group |

Note: These are predicted m/z values for the free amino acid form (C₄H₉NO₃). The hydrochloride salt will dissociate in the ESI source.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity and, crucially for a chiral molecule, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

To separate and quantify the enantiomers of 2-Amino-3-methoxypropanoic acid, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Interactive Data Table: Exemplar Chiral HPLC Method Parameters for Amino Acid Enantiomer Separation

| Parameter | Condition |

| Column | CHIROBIOTIC™ TAG, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) with a small amount of acid or base modifier to optimize separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Advanced Characterization for Establishing Research Purity Standards

Establishing a research purity standard for this compound requires a multi-faceted approach, combining data from various analytical techniques to create a comprehensive purity profile. A typical purity for research-grade material is often specified, for instance, at 95% or higher.

Purity Determination by HPLC-UV: A reversed-phase HPLC method with UV detection is typically used to assess the presence of organic impurities. A high-resolution column can separate the main compound from any synthesis byproducts or degradation products. The percentage purity is calculated based on the relative peak areas.

Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, nitrogen, and chlorine provides a fundamental measure of the compound's elemental composition and can indicate the presence of inorganic impurities or incorrect stoichiometry of the hydrochloride salt.

Water Content by Karl Fischer Titration: This technique is used to quantify the amount of water present in the solid material, which is an important parameter for an accurate assessment of purity.

Residual Solvent Analysis by Gas Chromatography (GC): Headspace GC is employed to identify and quantify any residual solvents from the synthesis and purification processes.

By combining the results from these advanced characterization methods, a comprehensive Certificate of Analysis (CoA) can be generated, establishing a well-defined research purity standard for a specific batch of this compound.

Interactive Data Table: Typical Specifications for a Research Purity Standard

| Analysis | Method | Specification |

| Purity (Organic) | HPLC-UV | ≥ 95.0% |

| Enantiomeric Excess | Chiral HPLC | ≥ 98.0% |

| Elemental Analysis | Combustion | Conforms to theoretical values (C, H, N, Cl) |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | Headspace GC | Meets standard pharmaceutical limits (e.g., USP <467>) |

Computational and Theoretical Studies on 2 Amino 3 Methoxypropanoic Acid Hydrochloride

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comacs.org These methods are instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of ligand-receptor interactions. mdpi.com

In the context of 2-Amino-3-methoxypropanoic acid hydrochloride, docking simulations could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. For instance, as a derivative of the amino acid serine, it could be docked into the active sites of enzymes that recognize serine or similar amino acids. The simulation would calculate the binding energy, which is an estimation of the strength of the interaction, and identify key intermolecular interactions such as hydrogen bonds, and electrostatic interactions. rsc.orgnih.gov

Illustrative Docking Simulation Results:

The following table presents hypothetical docking simulation data of this compound with a generic serine-recognizing enzyme. This data illustrates the type of information that would be generated from such a study.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Serine Racemase | -6.8 | Asp124, Gly125, Ser84 | Hydrogen Bond, Electrostatic |

| Seryl-tRNA Synthetase | -7.2 | Arg345, Glu348, Tyr450 | Hydrogen Bond, Pi-Alkyl |

| Threonine Dehydratase | -5.9 | Val56, Ile89, Lys150 | Hydrophobic, Hydrogen Bond |

This is a hypothetical data table for illustrative purposes.

The results of these simulations can guide further experimental studies by prioritizing compounds that are predicted to have strong binding affinities and favorable interaction profiles with a target of interest.

Quantum Chemical Calculations for Understanding Reactivity and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. indexcopernicus.comresearchgate.net Methods like Density Functional Theory (DFT) can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. researchgate.net

For this compound, quantum chemical calculations could elucidate its electronic properties and reactivity. The calculated distribution of electron density would reveal the most electron-rich and electron-deficient regions of the molecule, indicating potential sites for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Calculated Quantum Chemical Properties:

Below is a table of hypothetical quantum chemical properties for 2-Amino-3-methoxypropanoic acid, illustrating the kind of data that would be obtained from such calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Molecular Electrostatic Potential | Varies across the molecule | Predicts sites for intermolecular interactions |

This is a hypothetical data table for illustrative purposes.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and chemical behavior. americanpeptidesociety.org

Predictive Modeling of Biological Activity Profiles (e.g., Enzyme Binding)

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, aims to forecast the biological activity of a compound based on its chemical structure. These models are trained on large datasets of known active and inactive compounds to identify structural features that are correlated with a specific biological effect, such as enzyme inhibition.

For this compound, predictive models could be used to screen for potential biological targets and predict its activity profile. By inputting the molecular structure into various pre-trained models, it is possible to generate predictions for its likelihood of interacting with a wide range of enzymes, receptors, and ion channels. This approach can rapidly identify potential therapeutic applications or off-target effects.

Predicted Biological Activity Profile:

The following table provides an example of a predicted biological activity profile for this compound, demonstrating the output of such predictive models.

| Target Class | Specific Target | Predicted Activity Score | Confidence Level |

| Kinases | Glycogen Synthase Kinase 3 beta | 0.65 | Medium |

| Proteases | Caspase-3 | 0.45 | Low |

| Receptors | GABA-B Receptor | 0.78 | High |

| Transporters | Alanine-Serine-Cysteine Transporter 2 | 0.85 | High |

This is a hypothetical data table for illustrative purposes. The activity score could represent a probability of binding or inhibition.

These predictive studies are valuable for hypothesis generation and can significantly narrow down the scope of experimental screening required to identify the biological function of a novel compound.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Methoxypropanoic Acid Hydrochloride

Exploration of Novel and Highly Stereoselective Synthetic Pathways

The development of efficient and stereoselective methods for synthesizing 2-Amino-3-methoxypropanoic acid and its derivatives is crucial for advancing its research and applications. While various synthetic routes exist, future efforts are directed towards greener, more atom-economical, and highly enantioselective strategies.

One promising avenue is the refinement of chemoenzymatic methods. These approaches combine the selectivity of enzymes with the practicality of chemical synthesis. For instance, methods utilizing peptidase B activity from Escherichia coli cells have been explored for preparing optically active alkoxy-serines. acs.org Future research will likely focus on discovering and engineering novel enzymes with enhanced substrate specificity and stability to produce O-methyl-L-serine and its D-isomer with near-perfect enantiomeric excess.

| Synthetic Strategy | Key Features & Future Goals | Relevant Precedents |

| Chemoenzymatic Synthesis | Utilizes enzymes for high stereoselectivity. Future goals include enzyme discovery and engineering for improved efficiency and substrate scope. | Preparation of optically active O-methyl-serines using E. coli cells with peptidase B activity. acs.org |

| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organic) to guide stereochemical outcomes. The aim is to develop new catalysts for direct, highly enantioselective synthesis. | Nickel-catalyzed asymmetric hydrogenation for α-substituted propionic acids. springernature.com |

| Chiral Pool Synthesis | Uses readily available chiral starting materials. Research will focus on identifying novel and efficient precursors and synthetic routes. | Synthesis starting from Weinreb amide of 2-methyl-2-propenoic acid. researchgate.net |

Expansion into Underexplored Biological Application Areas

While O-methylserine derivatives have been investigated for certain biological activities, numerous potential applications remain underexplored. The compound's structural similarity to serine suggests it could interact with a wide range of biological targets involved in serine metabolism and signaling.

A significant area for future investigation is neuroscience. Serine and its derivatives play crucial roles in the central nervous system. For example, (RS)-alpha-methylserine-O-phosphate has been developed as a selective competitive antagonist for metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in various neurological processes. nih.gov Future studies could explore the potential of 2-Amino-3-methoxypropanoic acid hydrochloride and its analogues as modulators of other neuronal targets, such as D-serine transporters, which could have therapeutic implications for visual system disorders or other neurological conditions. chemicalbook.com

Another emerging area is metabolic research. Serine metabolism is often dysregulated in diseases like cancer and certain inborn errors of metabolism. nih.govnih.gov Investigating how this compound affects these pathways could provide new insights into disease pathophysiology. Its potential as a metabolic probe or even a therapeutic agent that modulates serine-dependent processes warrants further exploration. Research into the anticonvulsant activities of (R)-(O)-methylserine derivatives also points toward potential applications in managing seizure disorders. acs.org

Integration into Systems Biology and Multi-Omics Research Frameworks

The advent of systems biology and multi-omics technologies provides an unprecedented opportunity to understand the global effects of compounds like this compound on biological systems. mdpi.com Instead of studying its effect on a single target, researchers can now assess its impact across the genome, transcriptome, proteome, and metabolome.

Future research should employ multi-omics approaches to elucidate the compound's mechanism of action. uva.es For instance, treating cell models with this compound followed by integrated transcriptomic and metabolomic analysis could reveal novel pathways and networks it modulates. nih.gov This is particularly relevant for understanding its role in complex diseases where serine metabolism is implicated, such as methylmalonic acidemia (MMA) and propionic acidemia (PA), where multi-omics studies have already highlighted the dysregulation of serine metabolism. nih.gov

Single-cell multi-omics is another frontier that can provide deeper insights. youtube.com By analyzing the effects of the compound at the single-cell level, researchers can uncover heterogeneous responses within a cell population, which is crucial for understanding its effects in complex tissues like the brain or tumors.

| Omics Approach | Potential Application for 2-Amino-3-methoxypropanoic Acid HCl | Research Context |

| Metabolomics | To trace the metabolic fate of the compound and its impact on related pathways, particularly serine and one-carbon metabolism. | Studies in breast cancer cells have shown increased de novo serine synthesis. nih.govuva.es |

| Transcriptomics | To identify genes and signaling pathways whose expression is altered upon treatment, revealing potential mechanisms of action. | Whole-transcriptome RNA-seq is used to correlate gene expression with metabolic changes. nih.gov |

| Proteomics | To quantify changes in protein expression and post-translational modifications, identifying direct and indirect protein targets. | Global proteomic analysis has been used to identify dysfunction in metabolic disorders. nih.gov |

| Integrated Multi-Omics | To build comprehensive models of the compound's cellular effects by combining data from different omics layers. | Joint analysis provides more comprehensive insight into biomarkers or drug targets. mdpi.com |

Development of Advanced Analogues with Precisely Tunable Chemical and Biological Properties

The chemical structure of this compound provides a versatile scaffold for the development of advanced analogues with tailored properties. Future research will focus on synthetic modifications to fine-tune its biological activity, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule—such as adding substituents to the alpha-carbon or altering the methoxy (B1213986) group—researchers can probe how these changes affect biological activity. nih.govbiosynth.com For example, the addition of an alpha-methyl group to serine-O-phosphate transformed it from an agonist to a selective antagonist of mGluRs. nih.gov Similarly, synthesizing phosphonate (B1237965) analogs of amino acids has led to compounds with applications in medicinal chemistry, such as agonists for GABAB and glutamate receptors. mdpi.com

The development of "smart" analogues is another exciting direction. This could involve creating prodrugs that release the active compound under specific physiological conditions or attaching it to targeting moieties that deliver it to specific cells or tissues. These advanced derivatives could offer enhanced efficacy and reduced off-target effects, opening new avenues for therapeutic development.

Q & A

Q. What are the standard synthetic routes for 2-amino-3-methoxypropanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically starts with amino acid precursors like L-serine or L-alanine. The methoxy group is introduced via nucleophilic substitution or alkylation reactions. Optimization involves adjusting reaction parameters such as temperature (e.g., 50–80°C for methoxylation), pH control to prevent racemization, and stoichiometric ratios of reagents (e.g., methoxy donors like methyl iodide). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Analytical methods like HPLC (as described for related compounds) can validate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 207 nm UV detection to quantify impurities .

- NMR : Confirm the methoxy group (δ ~3.3 ppm for CH₃O) and amino acid backbone (α-proton signals at δ ~3.8–4.2 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct safety data for this compound is limited, general guidelines for amino acid hydrochlorides include:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Refer to analogous compounds for emergency measures (e.g., rinsing eyes with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How do reaction pathways (e.g., oxidation or substitution) of this compound vary under different pH conditions?

- Acidic conditions : The amino group is protonated, reducing nucleophilicity and favoring oxidation of the methoxy group (e.g., using KMnO₄ to form carboxylic acid derivatives).

- Basic conditions : Deprotonation of the amino group enhances nucleophilic substitution at the methoxy site. For example, methoxy-to-hydroxy conversion via hydrolysis requires NaOH (1–2 M) at 60–80°C . Contradictory data on reaction outcomes can arise from competing mechanisms (e.g., steric hindrance from the methoxy group vs. electronic effects). Validate pathways using kinetic studies and isotopic labeling .

Q. What thermodynamic data (e.g., ΔrH°, binding energies) are critical for modeling the compound’s behavior in biological systems?

Gas-phase ion clustering studies (e.g., sodium adduct formation) provide enthalpy values (ΔrH° ~201 kJ/mol for analogous amino acids) to predict solvation and stability. Computational models (DFT or MD simulations) can correlate these values with membrane permeability or enzyme-binding affinity .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. activation) for this compound?

- Dose-response assays : Test across a wide concentration range (nM to mM) to identify biphasic effects.

- Structural analogs : Compare with derivatives (e.g., 2-amino-3-(4-hydroxyphenyl)propanoic acid) to isolate functional group contributions.

- Buffer compatibility : Assess activity in varying ionic strengths/pH, as hydrochloride salts may alter local environments in vitro .

Q. What strategies improve the scalability of synthetic routes for this compound while maintaining enantiomeric purity?

- Continuous flow synthesis : Minimizes racemization by reducing reaction time and thermal exposure.

- Chiral catalysts : Use (S)-proline derivatives to retain stereochemistry during methoxylation.

- Quality-by-Design (QbD) : Optimize critical parameters (e.g., solvent polarity, agitation rate) via DOE (Design of Experiments) .

Methodological Notes

- Data Validation : Cross-reference thermodynamic and kinetic data with computational models to address contradictions .

- Analytical Crosschecks : Combine HPLC with chiral columns and circular dichroism (CD) to confirm enantiopurity .

- Ethical Compliance : Adhere to in-vitro use guidelines; avoid unapproved therapeutic claims per regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.